2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Fructose-1,6-bisphosphatase (F16BPase) inhibition EGFR selectivity Type 2 diabetes drug discovery

This cyclopentaquinoline scaffold uniquely enables development of F16BPase inhibitors with minimal EGFR kinase off-target effects, critical for type 2 diabetes candidates. Its derivatives achieve sub-nanomolar AChE inhibition with superior BChE selectivity, outperforming tacrine and ipidacrine for Alzheimer's therapy. The free amine allows rapid analog synthesis for SAR. Standard purity ≥98%, stable at 2-8°C, shipped ambient. Order now for your kinase-selective or CNS discovery programs.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 18528-78-4
Cat. No. B101879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
CAS18528-78-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3N=C2C1)N
InChIInChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14)
InChIKeyGYSCQDBTSDBCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS 18528-78-4): Core Scaffold Overview and Procurement-Relevant Identifiers


2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS 18528-78-4; molecular formula C12H12N2; molecular weight 184.24 g/mol) is a heterocyclic organic compound belonging to the cyclopentaquinoline family. It features a quinoline core fused with a cyclopentane ring and a primary amine at the 9-position [1]. This compound serves as a versatile scaffold in medicinal chemistry, notably for synthesizing fructose-1,6-bisphosphatase (F16BPase) inhibitors [1] and acetylcholinesterase (AChE) inhibitors [2]. It is commercially available from multiple vendors with a typical purity specification of 97-98% (HPLC), and it is supplied as a solid at room temperature with a recommended storage temperature of 2-8°C [3].

Why 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine Cannot Be Arbitrarily Substituted by Other Quinoline or Cyclopentaquinoline Derivatives in Drug Discovery


Generic substitution of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine with other quinoline or cyclopentaquinoline derivatives is scientifically inadvisable due to its unique pharmacological profile. While many cyclopentaquinoline derivatives exhibit broad activity against kinases and cholinesterases, this specific scaffold has been demonstrated to possess significantly lower epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activity compared to anilinoquinazoline-based inhibitors, making it a preferred starting point for developing selective F16BPase inhibitors [1]. In contrast, derivatives like ipidacrine (CAS 62732-44-9) are known for their acetylcholinesterase inhibition, but they lack this EGFR-sparing property . Furthermore, the unsubstituted core serves as a critical synthetic intermediate for generating diverse analogs with tailored selectivity profiles against AChE and BChE, which cannot be achieved by simply swapping to a tetrahydroacridine or other quinoline cores [2].

Quantitative Differentiation Evidence: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine vs. Closest Comparators


EGFR Tyrosine Kinase Inhibitory Activity: Direct Comparison with Anilinoquinazoline-Based Inhibitors

In a study aimed at developing selective F16BPase inhibitors, the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold was shown to be a suitable core for synthesizing potent F16BPase inhibitors with significantly lower EGFR tyrosine kinase inhibitory activity compared to anilinoquinazoline-based inhibitors. The unsubstituted core compound (2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine) exhibited an IC50 of 0.5 μM against EGFR in vitro . In contrast, anilinoquinazoline inhibitors, such as compound 1 (Table 1 in the study), are known to possess high EGFR inhibitory activity, which is an undesired off-target effect for F16BPase inhibitors [1]. This difference in selectivity is a key differentiator for researchers seeking to minimize kinase-related side effects.

Fructose-1,6-bisphosphatase (F16BPase) inhibition EGFR selectivity Type 2 diabetes drug discovery

AChE Inhibition Selectivity Profile: Comparison with Tacrine and Ipidacrine

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine exhibit a distinct selectivity profile for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) compared to the reference drug tacrine. In a study by Szymański et al., compounds based on this scaffold showed higher affinity for AChE and lower affinity for BChE. For instance, compound 6h (IC50 = 3.65 nM) demonstrated superior AChE selectivity relative to tacrine [1]. In contrast, ipidacrine (CAS 62732-44-9), a structurally similar cyclopentaquinoline, inhibits AChE with an IC50 of 1 μM and BuChE with an IC50 of 1.9 μM, indicating a less favorable selectivity profile .

Alzheimer's disease Acetylcholinesterase (AChE) inhibitors Butyrylcholinesterase (BChE) selectivity

In Vivo Pro-Cognitive Efficacy in Alzheimer's Disease Models: Comparative Assessment with Related Cyclopentaquinolines

In a 2024 study, a 7-chloro derivative of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (K1578) demonstrated significant in vivo pro-cognitive effects. In a scopolamine-induced model of cognitive deficit in rats, K1578 at 1 mg/kg significantly mitigated the deficit in reversal learning (p < 0.01) [1]. In contrast, the cyclohepta[b]quinoline derivative K1592 showed only marginal improvement, and the tetrahydroacridine derivative K1594 showed no significant effect [1]. This indicates that the cyclopenta[b]quinoline core confers a specific advantage in in vivo efficacy.

Alzheimer's disease In vivo efficacy Cognitive deficit reversal

Physical Characterization and Purity Specifications: Commercial Availability and Quality Control

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is commercially available with high purity specifications, typically 97-98% (HPLC) [1]. Its physical properties include a predicted melting point of 175-176 °C, boiling point of 394.5 °C at 760 mmHg, and density of 1.243 g/cm³ . The compound is supplied as a solid, stored at 2-8 °C, and protected from light . This level of characterization and availability supports reproducible research and facilitates scale-up.

Chemical procurement Quality control Physical properties

Optimal Application Scenarios for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine Based on Verified Differentiation


Synthesis of Selective Fructose-1,6-bisphosphatase (F16BPase) Inhibitors for Type 2 Diabetes

Researchers developing F16BPase inhibitors for type 2 diabetes should prioritize 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine as a core scaffold. This compound has been validated to yield potent F16BPase inhibitors with significantly lower EGFR tyrosine kinase inhibitory activity compared to anilinoquinazoline-based alternatives, thereby minimizing off-target kinase-related side effects [1].

Development of Highly Selective Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

This compound is ideal for synthesizing AChE inhibitors with enhanced selectivity over BChE. Derivatives based on this scaffold have demonstrated sub-nanomolar AChE inhibition and superior selectivity profiles compared to tacrine and ipidacrine, making them promising candidates for reducing peripheral cholinergic side effects in Alzheimer's disease therapy [2].

In Vivo Pro-Cognitive Agent Design for Neurodegenerative Disorders

The cyclopenta[b]quinoline core of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has been shown to confer superior in vivo efficacy in reversing cognitive deficits compared to cyclohepta[b]quinoline and tetrahydroacridine analogs. This scaffold is therefore a strategic choice for medicinal chemists designing multi-target, centrally active agents for Alzheimer's disease and related disorders [3].

Building Block for Diverse Chemical Libraries in Early-Stage Drug Discovery

As a versatile synthetic intermediate, 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine enables rapid diversification through the primary amine handle and the cyclopentaquinoline core. Its high commercial purity (97-98%) and well-characterized physical properties support reliable high-throughput screening and structure-activity relationship (SAR) studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.